

Spectroscopic Analysis of 2-Acetylhydroquinone: A Technical Guide

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Compound of Interest

Compound Name: 2-Acetylhydroquinone

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the organic compound **2-Acetylhydroquinone** (also known as 2',5'-dihydroxyacetophenone). This document presents curated data in a structured format, details experimental protocols, and visualizes key analytical pathways to support research and development activities.

Spectroscopic Data

The following sections provide detailed NMR and mass spectrometry data for **2-Acetylhydroquinone**, a compound with the molecular formula $C_8H_8O_3$ and a molecular weight of 152.15 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. Below are the 1H and ^{13}C NMR data for **2-Acetylhydroquinone**.

Table 1: 1H NMR Spectroscopic Data for **2-Acetylhydroquinone**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
11.386	s	1H	OH (phenolic, C2-OH)
9.236	s	1H	OH (phenolic, C5-OH)
7.207	d	1H	Ar-H (H-6)
7.020	dd	1H	Ar-H (H-4)
6.823	d	1H	Ar-H (H-3)
2.594	s	3H	-COCH ₃

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for **2-Acetylhydroquinone**

Chemical Shift (δ) ppm	Assignment
202.7	C=O (ketone)
154.2	C-OH (C-5)
148.9	C-OH (C-2)
123.8	C-H (aromatic, C-6)
119.3	C-H (aromatic, C-4)
118.5	C-C=O (aromatic, C-1)
114.9	C-H (aromatic, C-3)
26.5	-CH ₃ (acetyl)

Solvent: DMSO-d₆

Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

Table 3: Electron Ionization (EI) Mass Spectrometry Data for **2-Acetylhydroquinone**

m/z	Relative Intensity (%)	Proposed Fragment
152	78.2	[M] ⁺ (Molecular Ion)
137	100.0	[M-CH ₃] ⁺
109	17.8	[M-CH ₃ -CO] ⁺
81	13.7	[C ₆ H ₅ O] ⁺
53	7.8	[C ₄ H ₅] ⁺

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and mass spectrometry data for small organic molecules like **2-Acetylhydroquinone**.

NMR Spectroscopy

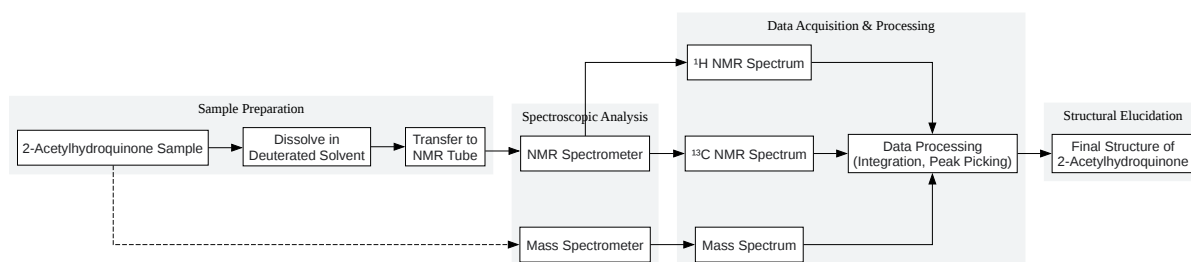
- **Sample Preparation:** A 5% solution of **2-Acetylhydroquinone** is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).
- **Data Acquisition:** The NMR spectra are acquired on a spectrometer operating at a frequency of 300 MHz or higher.
 - ¹H NMR: The spectrum is acquired with a spectral width of approximately 10-15 ppm. Key parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - ¹³C NMR: The spectrum is acquired with broadband proton decoupling. The spectral width is typically 0-220 ppm. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.

Mass Spectrometry (Electron Ionization)

- **Sample Introduction:** A small amount of the solid or a solution of **2-Acetylhydroquinone** is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.
- **Ionization:** The vaporized molecules are bombarded with a beam of electrons (typically at 70 eV) in the ion source. This causes the molecules to lose an electron, forming a molecular ion ($[M]^+$), which is a radical cation.
- **Fragmentation:** The molecular ions are energetically unstable and fragment into smaller, characteristic ions.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z value.

Visualizations

The following diagrams illustrate key workflows and molecular fragmentation pathways.



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Diagram 1: General workflow for the spectroscopic analysis of **2-Acetylhydroquinone**.

Diagram 2: Proposed mass spectrometry fragmentation pathway for **2-Acetylhydroquinone**.

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